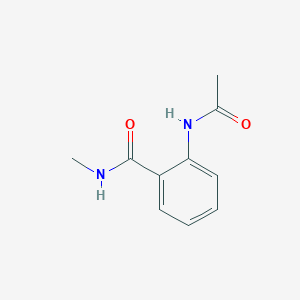
Ctepjojwlmxlcd-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ctepjojwlmxlcd-uhfffaoysa- is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of guanidine derivatives and has been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ctepjojwlmxlcd-uhfffaoysa- is not fully understood. However, studies have suggested that it works by modulating the activity of certain ion channels and receptors in the brain. It has also been found to increase the levels of certain neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
Ctepjojwlmxlcd-uhfffaoysa- has been found to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve cognitive function, and have potential therapeutic effects in the treatment of neurodegenerative diseases. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ctepjojwlmxlcd-uhfffaoysa- in lab experiments is its ability to enhance synaptic plasticity and improve cognitive function. It is also relatively easy to synthesize and purify. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Ctepjojwlmxlcd-uhfffaoysa-. One direction is to further study its mechanism of action and identify its molecular targets in the brain. Another direction is to investigate its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, future research could focus on developing more potent derivatives of Ctepjojwlmxlcd-uhfffaoysa- that can be used in clinical settings.
Conclusion:
In conclusion, Ctepjojwlmxlcd-uhfffaoysa- is a chemical compound that has gained significant attention in the field of scientific research. It has various biochemical and physiological effects and has potential therapeutic effects in the treatment of neurodegenerative diseases. While there are still many unanswered questions about its mechanism of action, research on Ctepjojwlmxlcd-uhfffaoysa- has the potential to lead to new treatments for neurological disorders.
Méthodes De Synthèse
Ctepjojwlmxlcd-uhfffaoysa- can be synthesized using various methods. One of the most common methods is the reaction between guanidine and 4-chlorobenzaldehyde in the presence of a base. The resulting product is then purified using column chromatography. Another method involves the reaction between guanidine and 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite.
Applications De Recherche Scientifique
Ctepjojwlmxlcd-uhfffaoysa- has been extensively studied for its various scientific research applications. One of the major applications is in the field of neuroscience. Studies have shown that Ctepjojwlmxlcd-uhfffaoysa- can enhance synaptic plasticity and improve cognitive function. It has also been found to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-acetamido-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-9-6-4-3-5-8(9)10(14)11-2/h3-6H,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEPJOJWLMXLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ctepjojwlmxlcd-uhfffaoysa- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea](/img/structure/B7540664.png)

![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

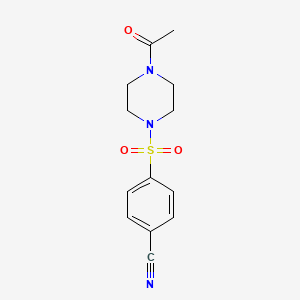
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
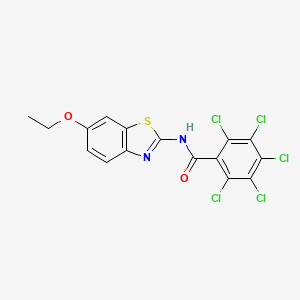
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)
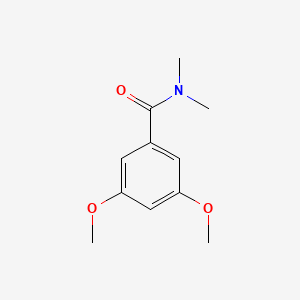
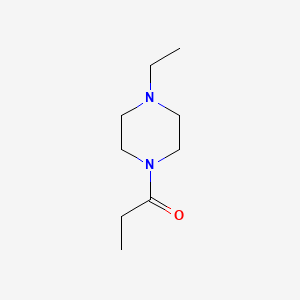
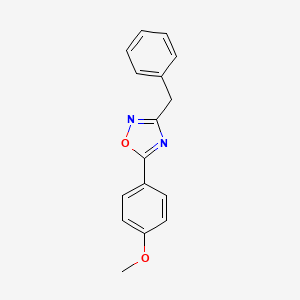

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)